molecular formula C9H13F3N2O4 B2999955 9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid CAS No. 2137773-84-1

9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid

Cat. No. B2999955
CAS RN: 2137773-84-1
M. Wt: 270.208
InChI Key: SSOLHUUUKZNMQD-UHFFFAOYSA-N
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Description

“9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid” is a chemical compound with the CAS Number: 2137773-84-1 . It has a molecular weight of 270.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N2O2.C2HF3O2/c10-5-2-9-6(11)1-7(5)3-8-4-7;3-2(4,5)1(6)7/h5,8,10H,1-4H2,(H,9,11);(H,6,7) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 270.21 .

Scientific Research Applications

Chemical Synthesis and Catalysis

Trifluoroacetic acid plays a crucial role in the synthesis of complex molecules. For instance, it has been used in the Rh(II)-catalyzed reactions of β-trifluoroacetamido α-diazocarbonyl compounds, leading to products with 2,3-migration in high yields. This showcases its utility in facilitating rearrangements and introducing functional groups in organic synthesis (Feng Xu et al., 2006).

Development of Novel Heterocycles

Research has also focused on the creation of new heterocyclic compounds using trifluoroacetic acid. A study described the synthesis of unexpected functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot multi-component reactions (MCRs), highlighting the acid's role in promoting efficiency and yield in the formation of diazaspirocycles (Jia Li et al., 2014).

Applications in Aerobic Oxidations

Trifluoroacetic acid has been utilized in metal-free aerobic oxidations, acting as a medium for reactions propagated by the phthalimide N-oxyl- (PINO) radical. This demonstrates its potential in environmentally friendly oxidation processes, producing valuable compounds from simple precursors with high selectivity and under mild conditions (P. Gunchenko et al., 2018).

Enhancing Analytical Techniques

In the realm of analytical chemistry, trifluoroacetic acid is recognized for improving the sensitivity of mass spectrometric analysis. A study explored simple methods to alleviate the sensitivity loss caused by TFA in the analysis of basic compounds, proposing alternatives that preserve chromatography integrity while enhancing detection capabilities (W. Shou & W. Naidong, 2005).

Mechanism of Action

Target of Action

The primary target of 9-Hydroxy-2,7-diazaspiro[3It is mentioned that this compound is a functionalized von-hippel-lindau (vhl) ligand . The VHL protein is part of an E3 ubiquitin ligase complex that targets specific proteins for degradation.

Mode of Action

The mode of action of this compound involves its interaction with the VHL protein. It has a terminal hydroxyl group that allows rapid conjugation with many linkers containing active leaving groups

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-hydroxy-2,7-diazaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.C2HF3O2/c10-5-2-9-6(11)1-7(5)3-8-4-7;3-2(4,5)1(6)7/h5,8,10H,1-4H2,(H,9,11);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOLHUUUKZNMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(CC(=O)N1)CNC2)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid

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